Lipophilicity Advantage Over Unsubstituted 1,1-Difluorocyclohexane
The target compound (LogP 3.71) exhibits markedly higher lipophilicity than unsubstituted 1,1-difluorocyclohexane (LogP 2.59) . This +1.12 log unit increase is attributable to the isopropyl and methyl substituents on the cyclohexane ring.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.71 (calculated, from vendor certificate) |
| Comparator Or Baseline | 1,1-Difluorocyclohexane (CAS 371-90-4), LogP = 2.59 (calculated) |
| Quantified Difference | ΔLogP = +1.12 |
| Conditions | Calculated LogP values (XLogP3 or similar algorithm); vendor-reported data |
Why This Matters
A >1 log unit increase translates to approximately 13-fold higher partition into organic phases, directly impacting bioavailability predictions, extraction behavior, and chromatographic retention; procurement of the correct alkyl-substituted congener is critical when target lipophilicity windows are specified in a medicinal chemistry program.
